molecular formula C17H16N2O B8288304 4-(6-methoxyquinolin-2-yl)-N-methylaniline

4-(6-methoxyquinolin-2-yl)-N-methylaniline

Cat. No. B8288304
M. Wt: 264.32 g/mol
InChI Key: OGRQGWZRIZAYIC-UHFFFAOYSA-N
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Patent
US08691187B2

Procedure details

4-(6-Methoxyquinolin-2-yl)-N-methylaniline T523 was prepared using general procedure A from 2-chloro-6-methoxyquinoline (39 mg, 0.2 mmol) and N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (46 mg, 0.2 mmol). T523 was obtained as a brown solid (27 mg, 51%). NMR (400 MHz, CDCl3): δ 8.03-7.99 (m, 4H), 7.75 (d, J=8.4 Hz, 1H), 7.33 (dd, J=9.2, 2.8 Hz, 1H), 7.04 (d, J=2.8 Hz, 1H), 6.71 (m, 2H), 3.92 (s, 3H), 2.89 (s, 3H); MS (ESI): 235 (M+H+).
Quantity
39 mg
Type
reactant
Reaction Step One
Quantity
46 mg
Type
reactant
Reaction Step Two
Name
Yield
51%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[N:3]=1.[CH3:14][NH:15][C:16]1[CH:21]=[CH:20][C:19](B2OC(C)(C)C(C)(C)O2)=[CH:18][CH:17]=1>>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([C:19]1[CH:20]=[CH:21][C:16]([NH:15][CH3:14])=[CH:17][CH:18]=1)[CH:11]=[CH:10]2

Inputs

Step One
Name
Quantity
39 mg
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1)OC
Step Two
Name
Quantity
46 mg
Type
reactant
Smiles
CNC1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=CC(=NC2=CC1)C1=CC=C(NC)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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